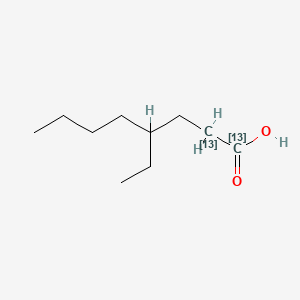
(S,E)-TCO2-PEG3-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-TCO2-PEG3-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a carboxylic acid group. The combination of these functional groups imparts specific reactivity and solubility characteristics, making it valuable for a range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG3-acid typically involves multiple steps, starting with the preparation of the trans-cyclooctene (TCO) moiety. This can be achieved through the ring-closing metathesis of diene precursors under specific conditions. The PEG linker is then attached via a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds. Finally, the carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-TCO2-PEG3-acid undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S,E)-TCO2-PEG3-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s PEG linker enhances solubility and biocompatibility, making it useful for drug delivery systems and bioconjugation.
Medicine: It is employed in the development of targeted therapies and diagnostic agents.
Industry: The compound’s unique properties are leveraged in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which (S,E)-TCO2-PEG3-acid exerts its effects is primarily through its functional groups. The TCO moiety can undergo bioorthogonal reactions, allowing for selective modification of biomolecules in complex environments. The PEG linker provides solubility and reduces immunogenicity, while the carboxylic acid group can participate in various binding interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S,E)-TCO2-PEG4-acid: Similar structure with an additional PEG unit, offering increased solubility.
(S,E)-TCO2-PEG2-acid: Shorter PEG linker, resulting in different solubility and reactivity profiles.
(S,E)-TCO2-PEG3-amine: Contains an amine group instead of a carboxylic acid, altering its reactivity and applications.
Uniqueness
(S,E)-TCO2-PEG3-acid stands out due to its balanced properties, offering optimal solubility, reactivity, and biocompatibility. Its specific combination of functional groups makes it versatile for a wide range of applications, from chemical synthesis to biomedical research.
Propiedades
Fórmula molecular |
C18H31NO7 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1 |
Clave InChI |
ODMCISILWXXSNL-MQDFFIGUSA-N |
SMILES isomérico |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
SMILES canónico |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


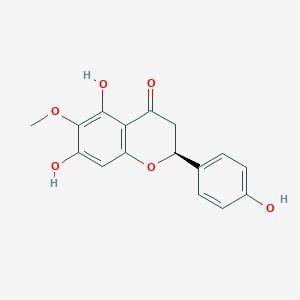
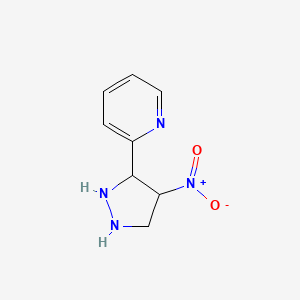



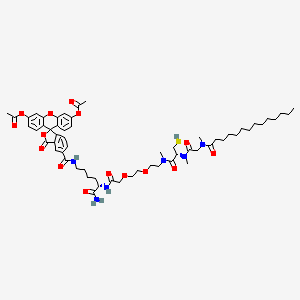

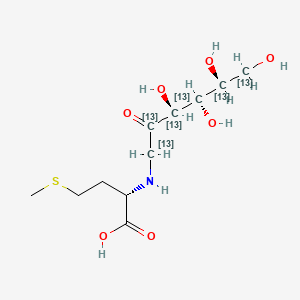
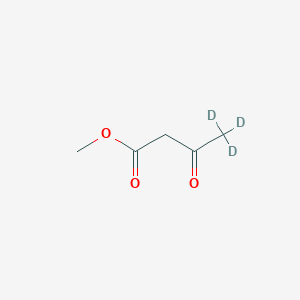
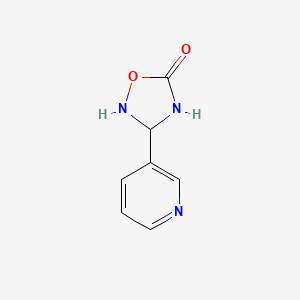

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

